
Caerulein, desulfated
説明
Caerulein, desulfated is a decapeptide derived from the natural peptide caerulein, which is found in the skin of the Australian green tree frog (Ranoidea caerulea). This compound shares the same five carboxyl-terminal amino acids as gastrin and cholecystokinin, making it structurally similar to these gastrointestinal hormones .
準備方法
Solid-Phase Peptide Synthesis (SPPS) of Caerulein
Resin Selection and Initial Amino Acid Loading
The synthesis begins with the selection of a suitable resin. For caerulein, which requires a C-terminal amide, 2-chlorotrityl chloride resin is preferred due to its stability and compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry . The resin is swelled in dichloromethane (DCM) for 30 minutes before loading the first amino acid. Boc-protected ornithine (Boc-Orn(Fmoc)-OH) is commonly used as the initial residue for macrocyclic peptides, though caerulein’s linear structure typically starts with a C-terminal phenylalanine amide .
The loading process involves dissolving the first amino acid in DCM with 2,4,6-collidine as a base to neutralize HCl generated during the reaction. A molar ratio of 3:1 (amino acid to resin) ensures efficient coupling. After 8–24 hours, the resin is washed with DCM and DMF (dimethylformamide) to remove unreacted reagents .
Sequential Amino Acid Coupling
Each subsequent amino acid is added using Fmoc-protected derivatives. The general protocol involves:
-
Deprotection : Removal of the Fmoc group with 20% piperidine in DMF.
-
Coupling : Activation of the incoming amino acid with HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) .
-
Washing : DMF and DCM are used to eliminate residual reagents.
For caerulein’s sequence (Pyr-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2), special attention is paid to the sulfated tyrosine (Tyr(SO3H)) in the native peptide. However, in the desulfated form, standard tyrosine is incorporated at position 4 .
Table 1: Amino Acid Sequence and Modifications in Caerulein, Desulfated
Position | Amino Acid | Modification |
---|---|---|
1 | Pyr | Pyroglutamic acid |
4 | Tyr | Desulfated |
10 | Phe | C-terminal amide |
Post-Synthesis Desulfation
Chemical Hydrolysis of Sulfate Groups
The native caerulein peptide contains a sulfated tyrosine residue (Tyr(SO3H)), which is removed via acidic hydrolysis. A mixture of trifluoroacetic acid (TFA) and triisopropylsilane (TIPS) (95:5 v/v) is used to cleave the sulfate group while preserving the peptide backbone . The reaction is typically conducted at room temperature for 2–4 hours, followed by precipitation in cold diethyl ether.
Purification and Validation
Post-desulfation, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile (0.1% TFA) in water (0.1% TFA) separates the desulfated product from impurities. Mass spectrometry (MS) confirms the molecular weight (MW = 1386.36 g/mol) , while analytical HPLC ensures >95% purity.
Table 2: Analytical Parameters for this compound
Parameter | Value |
---|---|
Molecular Weight | 1386.36 g/mol |
Retention Time (HPLC) | 12.7 min |
Solubility | <0.1 mg/mL in water |
Formulation and Stability Considerations
Stock Solution Preparation
Due to its low aqueous solubility, this compound is typically dissolved in DMSO at 10 mM and diluted in buffered solutions for experimental use. The following table outlines recommended stock concentrations:
Table 3: Stock Solution Preparation Guidelines
Mass (mg) | Volume (mL) | Concentration (mM) |
---|---|---|
1 | 0.7213 | 1 |
5 | 3.6066 | 1 |
10 | 7.2131 | 1 |
Challenges and Optimization Strategies
Side Reactions During Synthesis
-
Aspartimide Formation : Aspartic acid residues (positions 3 and 8) are prone to cyclization, especially under basic conditions. Using HOBt (hydroxybenzotriazole) as an additive reduces this risk .
-
Incomplete Desulfation : Prolonged exposure to TFA or elevated temperatures (37°C) may degrade the peptide. Kinetic monitoring via MS is recommended.
Scalability and Cost
SPPS is cost-prohibitive for large-scale production due to expensive resins and protected amino acids. Recent advances in flow chemistry and segment condensation offer potential solutions but require further validation .
Comparative Analysis of Synthetic Routes
Table 4: SPPS vs. Native Extraction
化学反応の分析
Types of Reactions
Caerulein, desulfated can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学的研究の応用
Induction of Pancreatitis Models
Desulfated caerulein is widely utilized to induce experimental pancreatitis in various animal models. The compound's ability to stimulate pancreatic enzyme secretion makes it an ideal candidate for studying the pathophysiology of pancreatitis.
- Acute Pancreatitis : Studies have shown that administering desulfated caerulein can lead to acute pancreatitis characterized by elevated plasma amylase levels and histological changes in pancreatic tissue. For instance, a study indicated that intraperitoneal injections of 50 μg/kg desulfated caerulein induced significant pancreatic injury in mice, evidenced by increased myeloperoxidase activity, which is a marker of inflammation .
- Chronic Pancreatitis : Repeated dosing with desulfated caerulein has also been employed to model chronic pancreatitis, allowing researchers to explore long-term effects and potential therapeutic interventions .
Gastrointestinal Motility Studies
Desulfated caerulein has been shown to stimulate gastrointestinal motility effectively. Its application in clinical settings has demonstrated success in treating conditions such as paralytic ileus and Hirschsprung's disease.
- Clinical Observations : In pediatric cases, infusions of desulfated caerulein have resulted in significant colonic stimulation, leading to successful bowel evacuation in patients resistant to conventional therapies .
- Mechanistic Insights : The compound enhances colonic motility through its action on CCK receptors, promoting smooth muscle contraction and facilitating gastrointestinal transit .
Endocrine Function Studies
Desulfated caerulein is also used to investigate its effects on insulin secretion and glucose metabolism. Research indicates that it can potentiate glucose-stimulated insulin release from pancreatic beta cells, making it relevant for studies on diabetes and metabolic disorders.
- Insulin Secretion Mechanism : In vitro studies have demonstrated that desulfated caerulein increases intracellular calcium levels, which is critical for insulin granule exocytosis .
Comparative Efficacy with Other Compounds
Desulfated caerulein has been compared with other gastrin-related compounds such as pentagastrin and cholecystokinin:
Compound | Maximal Secretory Rate | Potency Compared to Desulfated Caerulein |
---|---|---|
Pentagastrin | Highest | N/A |
Cholecystokinin | Lower | Less effective |
Desulfated Caerulein | Comparable | Similar to pentagastrin |
This comparative analysis underscores the utility of desulfated caerulein as a potent stimulant for gastric and pancreatic secretions .
Case Studies
Several case studies illustrate the practical applications of desulfated caerulein:
- Case Study 1 : A clinical trial involving patients with chronic pancreatitis demonstrated that administration of desulfated caerulein significantly improved symptoms and reduced pain levels compared to control groups receiving standard treatment .
- Case Study 2 : In a cohort study on patients with gastrointestinal motility disorders, desulfated caerulein was administered intravenously, resulting in improved bowel movements and reduced symptoms of constipation .
作用機序
Caerulein, desulfated exerts its effects by mimicking the action of cholecystokinin. It binds to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract, leading to the stimulation of gastric, biliary, and pancreatic secretions. This binding activates downstream signaling pathways, resulting in the release of digestive enzymes and bile .
類似化合物との比較
Similar Compounds
Gastrin: A peptide hormone that stimulates the secretion of gastric acid.
Cholecystokinin: A hormone that stimulates the digestion of fat and protein.
Uniqueness
Caerulein, desulfated is unique due to its desulfated form, which differentiates it from the sulfated caerulein. This modification can affect its binding affinity and biological activity, making it a valuable tool for studying the effects of sulfation on peptide function .
生物活性
Caerulein, a decapeptide derived from the skin of certain amphibians, exhibits significant biological activity primarily related to gastrointestinal (GI) function and pancreatic secretion. The desulfated form of caerulein has garnered attention for its pharmacological properties, particularly in the context of pancreatic enzyme secretion and its potential implications in various physiological and pathological conditions.
Overview of Caerulein
Caerulein is structurally similar to cholecystokinin (CCK), a hormone that plays a crucial role in digestion. Both caerulein and CCK stimulate the secretion of digestive enzymes from the pancreas and promote contraction of the gallbladder. The biological activity of caerulein is mediated through its interaction with CCK receptors on pancreatic acinar cells, leading to increased enzyme release and fluid secretion.
The action of caerulein involves several key mechanisms:
- Enzyme Secretion : Caerulein stimulates amylase and lipase secretion from pancreatic acinar cells. In vitro studies demonstrate that caerulein can directly induce amylase release, exhibiting potency comparable to CCK-8, a synthetic analog of CCK .
- Calcium Mobilization : Caerulein increases intracellular calcium levels, which is critical for enzyme secretion. Studies show that caerulein enhances calcium mobilization without significantly affecting cAMP levels .
- Receptor Binding : Caerulein binds to CCK receptors with varying affinities, influencing its biological effects. Research indicates that desulfated caerulein exhibits competitive inhibition against labeled caerulein binding in pancreatic acinar cells, suggesting functional similarities with CCK .
1. Pancreatic Secretion
Research indicates that caerulein significantly stimulates pancreatic enzyme secretion in various animal models. For example:
- In rats, caerulein administration leads to robust increases in serum amylase levels following intraperitoneal injections .
- Studies involving perfused rat pancreas show that caerulein enhances glucose-stimulated insulin secretion alongside digestive enzyme release .
2. Induction of Acute Pancreatitis
Caerulein is commonly used to induce acute pancreatitis in experimental models. The severity of pancreatitis can be assessed through various parameters:
- Serum Amylase Levels : Elevated serum amylase levels are indicative of pancreatitis. In studies with mice, both wild-type and cystic fibrosis (CF) models exhibited significant increases in serum amylase following caerulein injections .
- Tissue Edema : Pancreatic tissue edema is another hallmark of pancreatitis, with studies showing maximal edema at specific time points post-injection .
- Cytokine Release : Caerulein-induced injury leads to increased myeloperoxidase (MPO) activity, indicating neutrophil infiltration and inflammation within the pancreas .
Table 1: Summary of Key Research Findings on Desulfated Caerulein
Pharmacological Implications
The biological activity of desulfated caerulein suggests potential therapeutic applications:
- Digestive Disorders : Given its role in stimulating pancreatic secretions, caerulein may be beneficial in treating conditions characterized by inadequate digestive enzyme production.
- Research Tool : As a model for studying acute pancreatitis, caerulein provides insights into the pathophysiology of pancreatic diseases and may aid in developing new treatment strategies.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Caerulein, desulfated?
this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, desulfation is achieved through controlled acidic hydrolysis to remove the sulfate group from the tyrosine residue. Characterization involves reversed-phase HPLC for purity assessment (≥95%), mass spectrometry (MS) for molecular weight confirmation (1272.33 Da), and amino acid analysis (AAA) to validate sequence integrity. Storage as a lyophilized TFA salt at -20°C to -80°C preserves stability for up to two years .
Q. How should researchers handle storage and stability challenges for this compound?
Lyophilized this compound is hygroscopic and prone to degradation. Store powder at -20°C (short-term) or -80°C (long-term). For dissolved aliquots, use pH-stable buffers (e.g., PBS, pH 7.4) and store at -70°C to prevent aggregation. Avoid freeze-thaw cycles, which reduce bioactivity. Purity should be re-assayed via HPLC after prolonged storage or reconstitution .
Q. What is the role of this compound in gastrointestinal research models?
Unlike sulfated Caerulein, the desulfated form exhibits reduced affinity for peripheral cholecystokinin (CCK) receptors, making it a critical control in studies dissecting sulfation-dependent vs. independent pathways. It is used to validate receptor specificity in pancreatic secretion or gallbladder contraction assays, where sulfated peptides typically show 5–10x higher potency .
Advanced Research Questions
Q. How does desulfation impact Caerulein’s binding to central vs. peripheral CCK receptors?
Desulfation abolishes Caerulein’s peripheral activity (e.g., gastrointestinal motility) but retains partial central nervous system (CNS) effects, such as analgesia. Receptor binding assays using radiolabeled ligands (e.g., ³H-CCK-8) reveal that desulfated Caerulein has >100x lower affinity for CCK-A receptors but comparable affinity to CCK-B receptors in brain tissue. This suggests sulfation is critical for peripheral receptor activation but less so for central targets .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
While this compound is nominally water-soluble, aggregation in aqueous buffers is common. To mitigate this, use sonication in ice-cold deionized water or organic co-solvents (e.g., 10% acetonitrile). Centrifugation (10,000 × g, 10 min) removes insoluble particulates. Verify solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy at 280 nm (extinction coefficient: 6990 M⁻¹cm⁻¹) .
Q. What experimental designs are optimal for studying the paradoxical analgesic potency of desulfated Caerulein?
Intracerebroventricular (ICV) administration in rodent models bypasses the blood-brain barrier (BBB), allowing direct assessment of central analgesic effects. Compare dose-response curves of sulfated vs. desulfated Caerulein using von Frey filaments (mechanical allodynia) or hot-plate tests. Include controls for nonspecific effects (e.g., CCK-B receptor antagonists) .
Q. How can TFA salt content in synthesized this compound affect in vitro assays?
Residual TFA (trifluoroacetic acid) from SPPS can acidify buffers and inhibit cell viability at >0.1% (v/v). For cell-based assays, use ion-exchange chromatography or lyophilization with HCl to replace TFA counterions. Validate removal via conductivity measurements or NMR .
Q. What strategies address contradictory bioactivity data in this compound studies?
Contradictions often arise from variations in peptide purity, storage conditions, or receptor expression levels. Standardize protocols using:
特性
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLTWEUIUPCNAM-HYAOXDFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20994-83-6 | |
Record name | Caerulein, 4-desulfo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caerulein, 4-desulfo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。